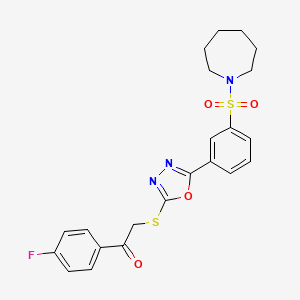
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C22H22FN3O4S2 and its molecular weight is 475.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has been a subject of interest in various research studies primarily for its synthesis and potential applications. A significant study involves the synthesis, characterization, and crystal structure analysis of a structurally related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was characterized by NMR, IR, and Mass spectral studies and its structure was confirmed by single crystal X-ray diffraction, revealing that it belongs to the monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).
Biological Activities
Several studies have focused on the biological activities of compounds structurally similar to this compound. These include:
Antimicrobial Activity:
- Compounds synthesized from phenylpropionohydrazides, sharing a core structure with the compound , showed remarkable anti-bacterial and anti-fungal activity, especially against strains of S. aureus and P. aeruginosa. Para-substitution on the aryl ring was noted to enhance this activity (N. Fuloria et al., 2009).
- Novel azetidinones derived from aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione showed significant antibacterial and antifungal activities, with the structures of these compounds established based on analytical and spectral data (Sanjay D. Prajapati & M. Thakur, 2014).
Cytotoxicity and Anticancer Activity:
- The study of derivatives of 1,3,4-oxadiazole compounds revealed that they showed good cytotoxicity on Caco-2 cell line, with specific compounds demonstrating significant antiproliferative activity (V. Adimule et al., 2014).
- Another set of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety also exhibited notable anticancer properties. These compounds were characterized by spectral analyses and showed cytotoxicity against specific cell lines like HepG2, Caco-2, and PANC-1 (V. Adimule et al., 2014).
Anticonvulsant Activity:
- A study investigating the anticonvulsant activity of compounds structurally similar to the compound of interest showed that certain derivatives significantly increased the latent period of the onset of convulsions and reduced the duration of convulsions, indicating a neuroprotective and membrane stabilizing effect (O. A. Bihdan, 2019).
Properties
IUPAC Name |
2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S2/c23-18-10-8-16(9-11-18)20(27)15-31-22-25-24-21(30-22)17-6-5-7-19(14-17)32(28,29)26-12-3-1-2-4-13-26/h5-11,14H,1-4,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKGFOBFVCCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
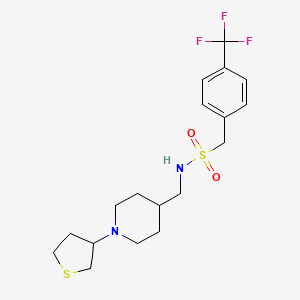
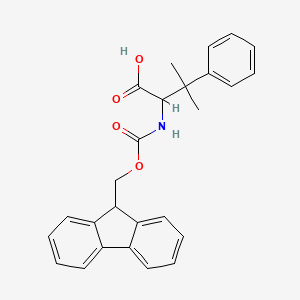


![1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629516.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)

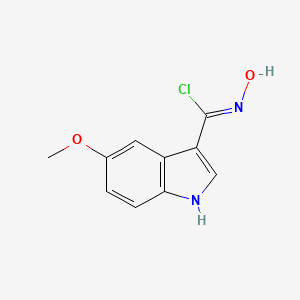
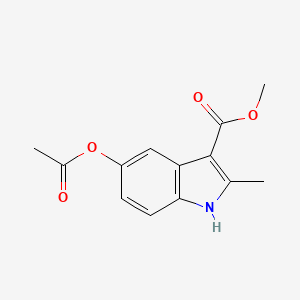
![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)
![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)
